N,N'-bis[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pentanediamide
Overview
Description
N,N’-bis[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pentanediamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The compound features two 1,3,4-thiadiazole rings substituted with ethylsulfanyl groups, connected by a pentanediamide linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pentanediamide typically involves the reaction of 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine with a suitable pentanediamide precursor. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bonds. The reaction mixture is usually heated to promote the coupling of the thiadiazole rings with the pentanediamide linker.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pentanediamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The thiadiazole rings can be reduced to form dihydrothiadiazoles.
Substitution: The hydrogen atoms on the thiadiazole rings can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic or nucleophilic reagents such as halogens, alkyl halides, or amines can be used under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl groups would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiadiazole rings.
Scientific Research Applications
Biology: Thiadiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine: The compound could be explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound may find applications in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N,N’-bis[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pentanediamide exerts its effects would depend on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The ethylsulfanyl groups and thiadiazole rings could play a role in binding to these targets, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-bisnitrobenzamide
- 1,2-bis(ethylsulfanyl)ethane
- 2,2-bis(ethylsulfanyl)-N-methylacetamide
Uniqueness
N,N’-bis[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pentanediamide is unique due to its specific structure, featuring two thiadiazole rings connected by a pentanediamide linker. This structure may confer unique properties, such as enhanced stability or specific biological activity, compared to other similar compounds.
Properties
IUPAC Name |
N,N'-bis(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pentanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S4/c1-3-22-12-18-16-10(24-12)14-8(20)6-5-7-9(21)15-11-17-19-13(25-11)23-4-2/h3-7H2,1-2H3,(H,14,16,20)(H,15,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRYMPHMYIPUPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CCCC(=O)NC2=NN=C(S2)SCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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